molecular formula C12H11BrN2OS B5419678 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B5419678
M. Wt: 311.20 g/mol
InChI Key: KVUZWXAXPLRFPO-ONEGZZNKSA-N
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Description

1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRB-2P and belongs to the class of chalcones. Chalcones are a group of compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. However, studies have suggested that BRB-2P induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It has also been found to inhibit the activity of various enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Apart from its potential as an anticancer agent, this compound has also been found to exhibit various other biochemical and physiological effects. Studies have shown that BRB-2P exhibits anti-inflammatory and antioxidant properties. It has also been found to inhibit the activity of various enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potential as an anticancer agent. This compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using BRB-2P in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One of the most promising areas of research is its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of BRB-2P and to optimize its cytotoxicity against cancer cells. Additionally, studies are needed to evaluate the potential toxicity of this compound and to develop strategies to minimize its toxicity. Other potential areas of research include the development of novel chalcone derivatives with improved anticancer activity and the evaluation of the anti-inflammatory and antioxidant properties of BRB-2P in various disease models.

Synthesis Methods

The synthesis of 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be achieved through several methods. One of the most common methods involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,5-dimethylpyrazole-4-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then subjected to an aldol condensation reaction with acetone to yield this compound.

Scientific Research Applications

1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that BRB-2P exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(E)-1-(5-bromothiophen-2-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-8-9(7-14-15(8)2)3-4-10(16)11-5-6-12(13)17-11/h3-7H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUZWXAXPLRFPO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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